Cas no 16530-58-8 (4-1-(4-Methoxyphenyl)-1-methylethylphenol)

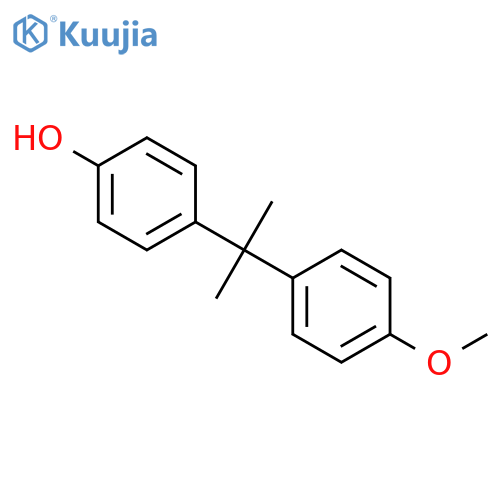

16530-58-8 structure

商品名:4-1-(4-Methoxyphenyl)-1-methylethylphenol

4-1-(4-Methoxyphenyl)-1-methylethylphenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 4-[1-(4-methoxyphenyl)-1-methylethyl]-

- 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol

- 4-[2-(4-methoxyphenyl)propan-2-yl]phenol

- CHEBI:131346

- CS-0161013

- Oprea1_458326

- 4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol #

- 16530-58-8

- monomethyl BPA

- 4-(2-(4-Methoxyphenyl)propan-2-yl)phenol

- Cambridge id 6959119

- AKOS003273710

- Bisphenol A impurity 11

- bisphenol-a-monomethylether

- D83339

- WPVCFEULGFXPJD-UHFFFAOYSA-N

- DTXSID30346786

- SCHEMBL822911

- MFCD02018974

- 2-(4'-Hydroxyphenyl)-2-(4'-methoxyphenyl)propane

- BS-15999

- ALBB-026022

- bisphenol A monomethyl ether

- Q27225107

- 4-1-(4-Methoxyphenyl)-1-methylethylphenol

-

- MDL: MFCD02018974

- インチ: InChI=1S/C16H18O2/c1-16(2,12-4-8-14(17)9-5-12)13-6-10-15(18-3)11-7-13/h4-11,17H,1-3H3

- InChIKey: WPVCFEULGFXPJD-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC

計算された属性

- せいみつぶんしりょう: 242.13074

- どういたいしつりょう: 242.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.46

4-1-(4-Methoxyphenyl)-1-methylethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415687-25g |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol; . |

16530-58-8 | 25g |

€1077.00 | 2025-03-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X20595-100mg |

4-(2-(4-Methoxyphenyl)propan-2-yl)phenol |

16530-58-8 | 95% | 100mg |

¥198.0 | 2024-07-18 | |

| eNovation Chemicals LLC | Y1106997-100g |

4-(2-(4-methoxyphenyl)propan-2-yl)phenol |

16530-58-8 | 95% | 100g |

$5800 | 2024-07-23 | |

| abcr | AB415687-1 g |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol |

16530-58-8 | 1g |

€172.20 | 2023-04-24 | ||

| Chemenu | CM343002-5g |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol |

16530-58-8 | 95%+ | 5g |

$486 | 2022-06-12 | |

| abcr | AB415687-500 mg |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol |

16530-58-8 | 500MG |

€151.00 | 2022-08-31 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231653-250mg |

4-(2-(4-Methoxyphenyl)propan-2-yl)phenol |

16530-58-8 | 95% | 250mg |

¥447 | 2023-04-15 | |

| abcr | AB415687-10 g |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol |

16530-58-8 | 10g |

€539.60 | 2023-04-24 | ||

| abcr | AB415687-25 g |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol |

16530-58-8 | 25g |

€1115.80 | 2023-04-24 | ||

| abcr | AB415687-5g |

4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol; . |

16530-58-8 | 5g |

€381.00 | 2025-03-19 |

4-1-(4-Methoxyphenyl)-1-methylethylphenol 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

16530-58-8 (4-1-(4-Methoxyphenyl)-1-methylethylphenol) 関連製品

- 5396-38-3(4-Tert-Butylanisole)

- 4132-48-3(4-Isopropylanisole)

- 1568-83-8(Benzene, 1,1'-(1-methylethylidene)bis[4-methoxy-)

- 726-18-1(4,4'-Dimethoxydiphenylmethane)

- 5331-28-2(1-(tert-Butyl)-4-phenoxybenzene)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16530-58-8)4-1-(4-Methoxyphenyl)-1-methylethylphenol

清らかである:99%

はかる:5g

価格 ($):328.0